molecular formula C10H8N2O2 B1252241 4-(2-Nitrovinyl)-1H-indole CAS No. 49839-99-8

4-(2-Nitrovinyl)-1H-indole

Cat. No. B1252241
CAS RN: 49839-99-8
M. Wt: 188.18 g/mol
InChI Key: DQVWAEMRCAYLKH-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Nitrovinyl)-1H-indole and related compounds typically involves nucleophilic addition reactions and Michael reactions. For instance, 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with various enolates and lithium dimethylcuprate, leading to 3-substituted-2-nitroindoles in varying yields (Pelkey, Barden, & Gribble, 1999). Moreover, Michael reaction of 3-(2′-nitrovinyl)indole with indoles under solvent-free conditions yields bis(indolyl)nitroethanes, showcasing a method for synthesizing 2,2-bis(indolyl)nitroethanes and exploring their reductions (Chakrabarty, Basak, Ghosh, & Harigaya, 2004).

Molecular Structure Analysis

The molecular structure of 4-(2-Nitrovinyl)-1H-indole derivatives is characterized by extended conjugation through the ethylene double bond and the nitro group. This extended conjugation impacts the compound's electronic properties and reactivity. For example, 3-(2′-Nitrovinyl)indoles show anti-fungal activity against Candida albicans, highlighting the significance of the nitrovinyl group's placement and its electronic effects (Canoira et al., 1989).

Chemical Reactions and Properties

4-(2-Nitrovinyl)-1H-indole participates in a variety of chemical reactions, reflecting its chemical versatility. These include Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation, illustrating efficient synthesis avoiding preliminary NH protection (Baron, Métay, Lemaire, & Popowycz, 2012). Additionally, solvent-free conditions and microwave activation have been utilized for rapid Michael reactions, showcasing the compound's reactivity under diverse conditions (Chakrabarty, Basak, & Ghosh, 2001).

Scientific Research Applications

  • Application in Thermogravimetric Analysis

    • Field : Physical Chemistry
    • Summary : The sublimation of crystalline solid 2-(2-nitrovinyl) furan (G-0) was studied using thermogravimetric analysis (TGA) .
    • Methods : The sublimated product was characterized using Fourier-transformed-infrared spectroscopy (FT-IR) and thin layer chromatography (TLC). The sublimation rate at each temperature was obtained using the slope of the linear regression model and followed apparent zero-order kinetics .
    • Results : The sublimation enthalpy from 35 to 60 °C was obtained from the Eyring equation. The Gückel method was used to estimate the sublimation rate and vapor pressure at 25 °C .
  • Application in Anticancer Research

    • Field : Oncology
    • Summary : A series of (E)-9-(2-nitrovinyl)anthracenes and related nitrostyrene compounds were synthesized and their antiproliferative effects were studied in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) cell lines .
    • Methods : The series of structurally diverse nitrostyrenes was synthesized via Henry–Knoevenagel condensation reactions .
    • Results : Selected (E)-9-(2-nitrovinyl)anthracenes demonstrated potent antiproliferative activity in CLL cell lines, with IC50 values of 0.17 μM (HG-3) and 1.3 μM (PGA-1) for compound 19g .
  • Two-Photon Absorption Properties

    • Field : Physics and Electronics
    • Summary : The two-photon absorption properties of aggregation systems based on (E)-4-(2-nitrovinyl) benzenamine molecules were studied .
    • Methods : The study was conducted at a hybrid density functional level. The geometry optimization studies indicated that there exist two probable conformations for the dimers and three for the trimers .
    • Results : The two-photon absorption cross sections of the molecule for certain conformations are greatly enhanced by the aggregation effect .
  • Synthesis and Antimicrobial Property

    • Field : Microbiology
    • Summary : The synthesis and antimicrobial evaluation of the potency of 2-(2-Nitrovinyl) Furan was conducted .
    • Methods : The condensation of furfural with nitromethane was conducted in sodium tertiary butoxide .
    • Results : The product’s characterization was carried out with 1H and 13C NMR spectrometry and thermal analysis .
  • Anti-Corrosion and DSSC Applications

    • Field : Materials Science
    • Summary : The molecular structure, spectroscopic investigation, frontier molecular orbital, and global reactivity descriptors analysis of 2-(2-Nitrovinyl) thiophene were conducted for anti-corrosion and Dye-Sensitized Solar Cells (DSSC) applications .
    • Methods : Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .
    • Results : The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound. Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations were also done with the same level of basis set .
  • Organic Solar Cells

    • Field : Renewable Energy
    • Summary : The two-photon absorption properties of aggregation systems on the basis of (E)-4-(2-nitrovinyl) benzenamine molecules were studied .
    • Methods : The study was conducted at a hybrid density functional level. The geometry optimization studies indicated that there exist two probable conformations for the dimers and three for the trimers .
    • Results : The two-photon absorption cross sections of the molecule for certain conformations are greatly enhanced by the aggregation effect, suggesting that the title compound is an excellent candidate for organic solar cells .

properties

IUPAC Name

4-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWAEMRCAYLKH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300163
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrovinyl)-1H-indole

CAS RN

851192-48-8, 49839-99-8
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851192-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-2-Nitroethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(E)-2-nitroethenyl]-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrovinyl)-1H-indole

Citations

For This Compound
1
Citations
MGN Russell, RJ Baker, L Barden… - Journal of medicinal …, 2001 - ACS Publications
A series of N 1 -arylsulfonyltryptamines were found to be potent ligands of the human serotonin 5-HT 6 receptor with the 5-methoxy-1-benzenesulfonyl analogue (19) having the highest …
Number of citations: 128 pubs.acs.org

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